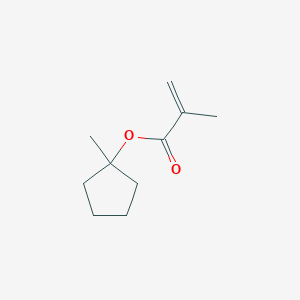

1-Methylcyclopentylmethacrylat

Übersicht

Beschreibung

1-Methylcyclopentyl methacrylate (1-MCPMA) is an organic compound that has been used in a variety of scientific research applications. It is a monomer with a molecular weight of 132.2 g/mol, and it has the molecular formula of C8H12O2. 1-MCPMA is a colorless liquid with a boiling point of 184°C and a melting point of -45°C. It is miscible in most organic solvents, including ether, ethanol, and benzene, and it has a pleasant smell. 1-MCPMA is used in a variety of scientific research applications, including synthesis, biomedical research, and industrial chemistry.

Wissenschaftliche Forschungsanwendungen

Herstellung von Dioxetanen

MCPMA wird bei der Herstellung von Dioxetanen verwendet . Dioxetane sind Verbindungen, die als Quellen für Singulett-Sauerstoff verwendet werden können, einer energieärmeren Form von Sauerstoff, die eine entscheidende Rolle in verschiedenen chemischen Reaktionen spielt .

Lösungsmittel in organischen Reaktionen

Aufgrund seines hohen Siedepunkts und seiner geringen Flüchtigkeit eignet sich MCPMA als Lösungsmittel für verschiedene organische Reaktionen . Seine einzigartigen Eigenschaften machen es zu einer hervorragenden Wahl für Reaktionen, die stabile Bedingungen erfordern.

Materialwissenschaft

MCPMA wird im Bereich der Materialwissenschaft eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Entwicklung neuer Materialien.

Chemische Synthese

Im Bereich der chemischen Synthese wird MCPMA als Baustein verwendet . Seine Struktur ermöglicht es, in eine Vielzahl von verschiedenen Molekülen eingebaut zu werden, wodurch die Synthese komplexer chemischer Verbindungen ermöglicht wird .

Chromatographie

MCPMA wird in der Chromatographie verwendet, einer Labortechnik zur Trennung von Gemischen . Seine Eigenschaften können dazu beitragen, die Effizienz und Wirksamkeit des Trennungsprozesses zu verbessern .

Polymer-/Makromolekül-Reagenzien

MCPMA wird als Monomer bei der Herstellung von Polymeren und Makromolekülen verwendet . Diese Polymere können eine Vielzahl von Anwendungen haben, von der Materialwissenschaft bis hin zur Biotechnologie .

Photopolymer-Reagenzien

MCPMA wird bei der Herstellung von Photopolymer-Reagenzien verwendet . Dies sind Materialien, die sich bei Lichteinwirkung verändern, und sie haben Anwendungen in verschiedenen Bereichen, darunter Elektronik und 3D-Druck .

Acrylsäuremonomere

MCPMA wird bei der Herstellung von Acrylsäuremonomeren verwendet . Dies sind die Bausteine von Acrylpolymeren, die in einer Vielzahl von Produkten verwendet werden, von Farben und Beschichtungen bis hin zu Klebstoffen und Dichtstoffen .

Wirkmechanismus

Target of Action

1-Methylcyclopentyl methacrylate (MCPMA) is primarily used as an organic solvent in photolithography materials, cross-linked rubbers, resins, and chemical reagents . Its primary targets are the materials it interacts with, such as dioxetanes, which are compounds that can be used as sources of singlet oxygen . It also acts as a ligand for metal ions such as copper or silver when mixed with a base catalyst .

Mode of Action

MCPMA interacts with its targets through various chemical reactions. For instance, it can be polymerized to form polymers with acid moieties and ethylene . These polymers are utilized in lithography devices, which are used in the manufacturing of semiconductors and other microelectronic components . The reaction rate of MCPMA increases when it is exposed to radiation or light, which can be advantageous in certain chemical reactions .

Biochemical Pathways

The biochemical pathways affected by MCPMA are primarily related to its role as a solvent and a reactant in various organic reactions. For example, it is used in the production of dioxetanes . The polymerization of MCPMA involves the interaction of nitroxides with growing radicals by the disproportionation mechanism, the Fischer hypereffect, a high rate of reinitiation, and an abnormally low rate of reversible termination .

Pharmacokinetics

MCPMA has a high boiling point and low volatility, making it suitable for use as a solvent in various organic reactions . This suggests that it may have good stability and a relatively long half-life in the environment.

Result of Action

The result of MCPMA’s action is primarily seen in its applications. For instance, it is used in the production of photolithography materials, which are light-sensitive materials used to form a patterned coating on a surface . It is also used in the production of cross-linked rubbers and resins .

Action Environment

The action of MCPMA can be influenced by environmental factors such as temperature and light. For instance, its reaction rate increases when exposed to radiation or light . Additionally, MCPMA is recommended to be stored at room temperature in a cool, dark place below 15°C , suggesting that its stability and efficacy may be affected by temperature and light exposure.

Eigenschaften

IUPAC Name |

(1-methylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYDNHCEDWYFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

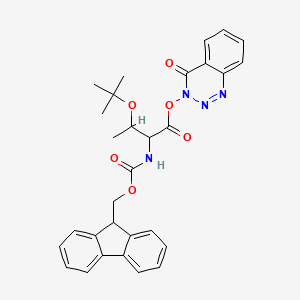

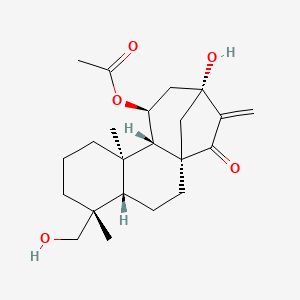

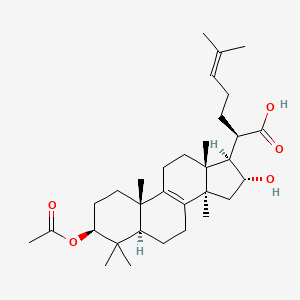

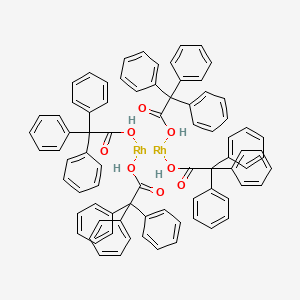

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

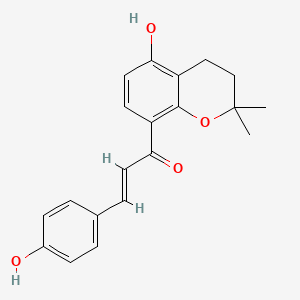

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)